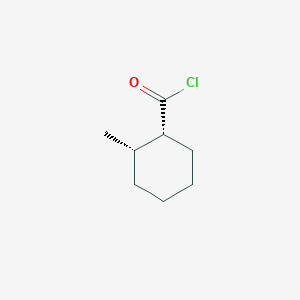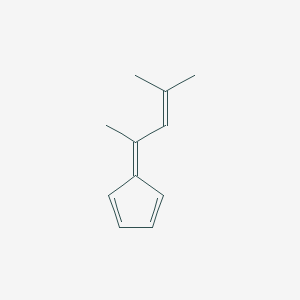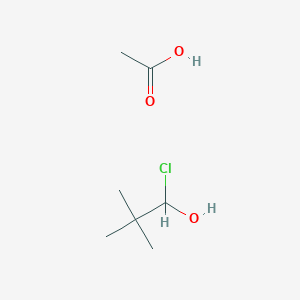
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C6H11ClO2. This compound is characterized by the presence of both an acetic acid group and a chlorinated alcohol group. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated alcohol group to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;1-chloro-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The chlorinated alcohol group can participate in nucleophilic substitution reactions, while the acetic acid group can undergo esterification and other acylation reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropane-1-ol: Similar structure but lacks the acetic acid group.
Acetic acid;2-chloro-2-methylpropan-1-ol: Similar structure with a different substitution pattern.
Acetic acid;1-bromo-2,2-dimethylpropan-1-ol: Similar structure with bromine instead of chlorine.
Uniqueness
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol is unique due to the presence of both a chlorinated alcohol group and an acetic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
特性
CAS番号 |
13398-07-7 |
|---|---|
分子式 |
C7H15ClO3 |
分子量 |
182.64 g/mol |
IUPAC名 |
acetic acid;1-chloro-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3)4(6)7;1-2(3)4/h4,7H,1-3H3;1H3,(H,3,4) |
InChIキー |
LSWYCVITOYGHGE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)C(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


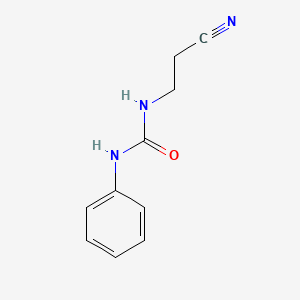
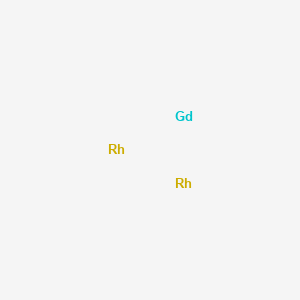

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

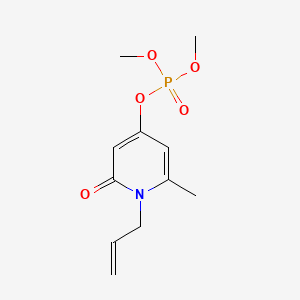
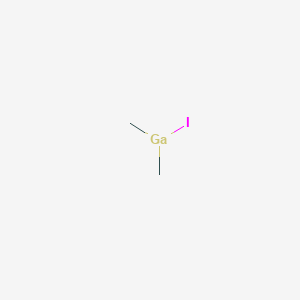
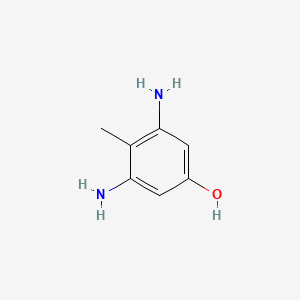

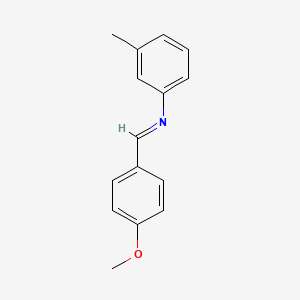
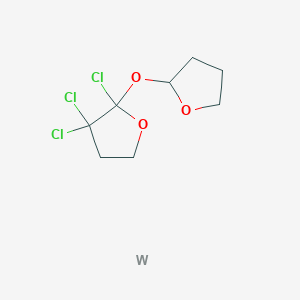
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
